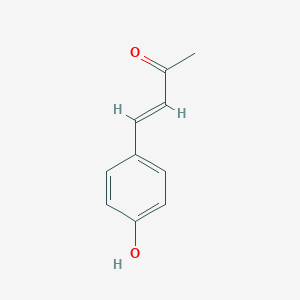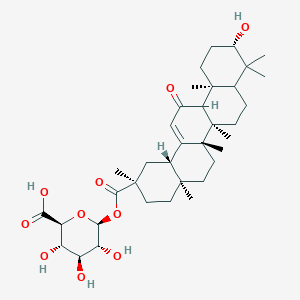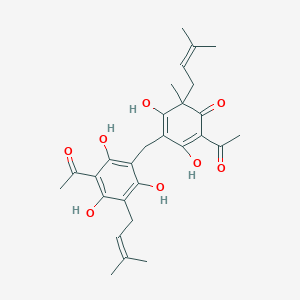
4-Bromo-4'-(trifluoromethyl)biphenyl
Vue d'ensemble
Description
4-Bromo-4’-(trifluoromethyl)biphenyl is a chemical compound with the CAS Number: 69231-87-4 . It has a molecular weight of 301.11 . The IUPAC name for this compound is 4-bromo-4’-(trifluoromethyl)-1,1’-biphenyl .
Molecular Structure Analysis
The InChI code for 4-Bromo-4’-(trifluoromethyl)biphenyl is 1S/C13H8BrF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H . This code provides a standard way to encode the compound’s molecular structure.Applications De Recherche Scientifique
Antibacterial Activity
Biphenyl derivatives, including 4-Bromo-4’-(trifluoromethyl)biphenyl, have been studied for their antibacterial activities. They have shown potent inhibitory activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For example, 4-Bromo-4’-(trifluoromethyl)biphenyl showed comparable inhibitory activities with ciprofloxacin to Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .
Agrochemical Applications
Trifluoromethylpyridines, which can be derived from 4-Bromo-4’-(trifluoromethyl)biphenyl, are key structural motifs in active agrochemical ingredients . They are used in the protection of crops from pests .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical and veterinary industries . Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Metabolism Studies
4-Bromobiphenyl, a related compound, has been used in in vitro metabolism studies involving cytochrome P-450-dependent monooxygenases in rat hepatic microsomes .
Chemical Reactions
4-Bromobiphenyl undergoes reduction to biphenyl in cationic micelles (cetyltrimethyl-ammonium bromide) by electrochemically generated anion radicals of 9-phenylanthracene .
Research and Development
The outputs of scientific papers and patents involving Trifluoromethylpyridine (TFMP) derivatives from 1980 to 2019 were examined . This indicates that 4-Bromo-4’-(trifluoromethyl)biphenyl and its derivatives are actively being researched for various applications.
Safety and Hazards
The compound is classified under GHS07 and its signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known to be a reagent in the synthesis of glucagon receptor antagonists .
Mode of Action
It is known to be used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in transmetalation, a process where it transfers an organic group from boron to palladium .
Biochemical Pathways
As a reagent in the synthesis of glucagon receptor antagonists, it may indirectly influence the glucagon signaling pathway .
Result of Action
As a reagent in the synthesis of glucagon receptor antagonists, it may contribute to the antagonistic effects on the glucagon receptor .
Action Environment
It is known that the compound should be stored in a dry environment at room temperature .
Propriétés
IUPAC Name |
1-bromo-4-[4-(trifluoromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15,16)17/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTJNRREHHZLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507701 | |
| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-(trifluoromethyl)biphenyl | |
CAS RN |
69231-87-4 | |
| Record name | 4-Bromo-4'-(trifluoromethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00507701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


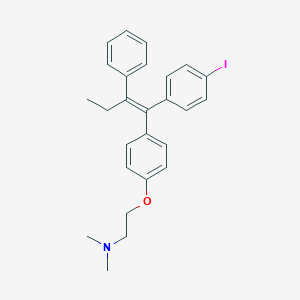
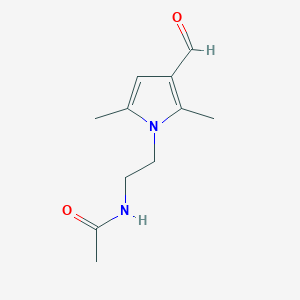

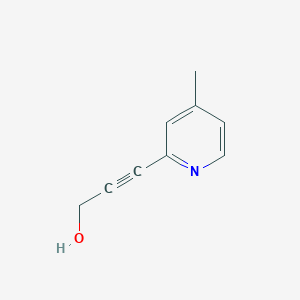


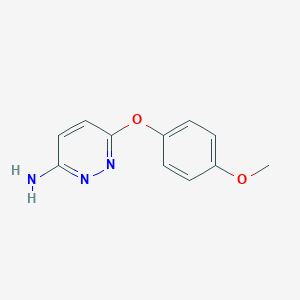

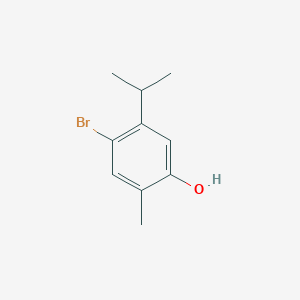
![Acetamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-diethyl-](/img/structure/B51940.png)
